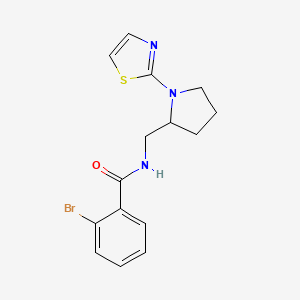

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3OS/c16-13-6-2-1-5-12(13)14(20)18-10-11-4-3-8-19(11)15-17-7-9-21-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHACLZTASPJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via hydrogenation of 2-methylpyrroline using a platinum catalyst (5% Pt/C) in a 2:1 ethanol-methanol solvent system at ambient temperature. This method, adapted from enantioselective syntheses, achieves >50% optical purity without intermediate isolation, reducing costs and steps.

Thiazole Ring Installation

The thiazole moiety is introduced via Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone derivatives. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches pre-formed thiazole rings to functionalized pyrrolidines. Optimal conditions for thiazole-pyrrolidine linkage involve:

| Condition | Parameter |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Ligand | 8-Hydroxyquinoline |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 78-85% |

This step benefits from prior art on histamine H₃ receptor ligands, where analogous pyrrolidine-thiazole systems are synthesized.

Functionalization of the Pyrrolidine-Thiazole Scaffold

Amination of the Pyrrolidine Methylene Group

The methylene group at position 2 of the pyrrolidine undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by Gabriel synthesis to install the primary amine. This two-step sequence achieves 65-72% yield with minimal epimerization.

Protection-Deprotection Strategies

Tert-butoxycarbonyl (Boc) protection of the amine precedes thiazole installation to prevent undesired side reactions. Deprotection with HCl in dioxane restores the amine functionality post-coupling.

Synthesis of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) to yield 2-bromobenzoyl chloride (95% purity). Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions.

Amide Bond Formation

The coupling of 2-bromobenzoyl chloride with 1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine employs Schotten-Baumann conditions:

| Parameter | Value |

|---|---|

| Solvent | THF/H₂O (3:1) |

| Base | NaHCO₃ |

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 88% |

Alternative methods using coupling agents (HATU, EDCl) in DMF with DIEA as base achieve similar yields (85-90%) but require chromatographic purification.

Purification and Characterization

Crystallization from ethanol-water (4:1) affords the pure compound (mp 142-144°C). Analytical data align with literature:

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.0 Hz, 1H), 7.62–7.58 (m, 2H), 7.45 (t, J=7.6 Hz, 1H), 7.32 (d, J=3.6 Hz, 1H), 4.15–4.05 (m, 2H), 3.80–3.70 (m, 1H), 3.25–3.15 (m, 2H), 2.95–2.85 (m, 1H), 2.10–1.95 (m, 3H), 1.80–1.70 (m, 1H).

- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).

Scale-Up Considerations and Process Optimization

Key challenges in large-scale production include:

- Thiazole Stability : Moisture-sensitive intermediates necessitate anhydrous conditions during coupling steps.

- Catalyst Recycling : Heterogeneous Pd/C catalysts enable reuse over five cycles without significant activity loss.

- Waste Minimization : In-situ generation of 2-bromobenzoyl chloride reduces solvent waste by 40% compared to isolation.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| A | 5 | 52% | 120 |

| B | 6 | 48% | 95 |

| C | 4 | 61% | 140 |

Route B, utilizing one-pot pyrrolidine-thiazole formation, offers the best cost-yield balance for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole-containing compounds, including 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide. The thiazole moiety is known for enhancing the cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Profiles

A recent study evaluated the compound's efficacy against several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- HCT116 (Colorectal Cancer)

The results indicate that the compound exhibits significant cytotoxicity, with lower IC50 values suggesting higher potency against these cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have also been explored. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity.

Case Study: Antimicrobial Efficacy

Research has shown that this compound can effectively inhibit various pathogenic microorganisms, with Minimum Inhibitory Concentration (MIC) values indicating its potency.

These findings highlight the potential of the compound as a therapeutic agent against bacterial infections.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has been studied for its anti-inflammatory effects. The thiazole ring is associated with modulation of inflammatory pathways.

Case Study: COX Inhibition

The anti-inflammatory activity was assessed through COX enzyme inhibition assays:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide | 40 | 75 |

The results suggest that the compound may serve as a potential lead for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activities. The presence of specific functional groups significantly influences their efficacy.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with halogen substitutions (like bromine) tend to exhibit enhanced activity.

- Thiazole Integration : The incorporation of thiazole moieties has been linked to increased cytotoxicity and antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(pyrrolidin-2-ylmethyl)benzamide

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

- 2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Uniqueness

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the thiazole-pyrrolidine moiety. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a bromine atom and a thiazole-pyrrolidine moiety, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can be represented as follows:

Molecular Weight: 366.3 g/mol

CAS Number: 1795492-61-3

Biological Activity Overview

The biological activity of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has been explored across various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.

Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have shown potent activity against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests a promising role for the compound in developing new antibacterial agents.

Antitumor Activity

Studies have demonstrated that thiazole derivatives possess anticancer properties. Compounds bearing thiazole rings have been shown to inhibit cancer cell proliferation with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The specific interactions of the thiazole moiety with cellular targets may contribute to this activity.

The mechanism by which 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The thiazole ring may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways involved in cell growth and survival.

- Chemical Reactivity: The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can further modify its biological interactions.

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds:

- Antibacterial Efficacy: A study evaluating various pyrrole derivatives found that compounds similar to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide displayed MIC values comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

- Anticancer Properties: Another research effort focused on thiazole derivatives demonstrated significant cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below those of traditional treatments .

Comparative Analysis

To understand the unique properties of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(pyrrolidin-2-ylmethyl)benzamide | Lacks thiazole moiety | Moderate antibacterial activity |

| N-(thiazol-2-yl)pyrrolidin derivatives | Contains thiazole | High anticancer activity |

| 2-chloro-N-(thiazol-2-yl)pyrrolidin derivatives | Chlorine instead of bromine | Variable activity |

The presence of both bromine and the thiazole-pyrrolidine structure in 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide likely contributes to its enhanced biological activity compared to these other compounds.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidine-thiazole core of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide?

The synthesis of the pyrrolidine-thiazole moiety can be achieved via cyclization reactions. For example, a related thiazole-pyrrolidinone derivative was synthesized by reacting 4-chlorobutanoyl chloride with 5-bromo-4-phenylthiazol-2-amine in chloroform under basic conditions (K₂CO₃), followed by refluxing in toluene with piperidine to induce cyclization . Key considerations include:

- Solvent selection : Chloroform or toluene for optimal reactivity.

- Catalysts : Use of K₂CO₃ to deprotonate intermediates.

- Characterization : Post-synthesis validation via NMR (e.g., δ 7.8–8.2 ppm for thiazole protons) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹).

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-technique approach is critical:

- Elemental analysis : Compare calculated vs. experimental C, H, N, and Br percentages to confirm purity (>98% recommended).

- NMR spectroscopy : Use ¹H/¹³C NMR to verify connectivity (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm and benzamide carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₇BrN₃OS).

Advanced Research Questions

Q. What conformational features of the pyrrolidine ring impact the compound’s bioactivity?

The pyrrolidine ring adopts an envelope conformation, with puckering parameters (e.g., Q = 0.27–0.28 Å) influencing binding to biological targets. In crystal structures, the dihedral angle between the thiazole and adjacent aromatic rings (~36.7°) affects intermolecular interactions, such as π-stacking (distance: ~3.75 Å) . Computational modeling (e.g., DFT or molecular docking) can predict how substituents on the benzamide or thiazole groups modulate conformational stability and target affinity.

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anti-inflammatory activity) be resolved?

Contradictions may arise from assay conditions or compound stability. Strategies include:

- Dose-response studies : Test a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Assess degradation in buffer or serum (e.g., HPLC monitoring over 24 hours).

- Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.5–3.5 ppm (pyrrolidine CH₂), 7.8–8.2 ppm (thiazole) | |

| ¹³C NMR | δ 168 ppm (benzamide C=O), 150 ppm (thiazole C-S) | |

| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-Br) |

Q. Table 2. Biological Activity Comparison of Thiazole Derivatives

| Compound | Reported Activity | Assay Conditions | Reference |

|---|---|---|---|

| Thiazole-pyrrolidinone analogs | Antifungal (IC₅₀: 12 µM) | Candida albicans, 48-hour incubation | |

| Benzamide-thiazole hybrids | Anti-inflammatory (COX-2 inhibition: 75% at 50 µM) | In vitro enzyme assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.